molecular formula C15H15N3O2S B3305544 2-(4-Isopropylthiazole-2-yl)-7-methoxy-quinazolin-4-ol CAS No. 923274-26-4

2-(4-Isopropylthiazole-2-yl)-7-methoxy-quinazolin-4-ol

Cat. No.: B3305544
CAS No.: 923274-26-4
M. Wt: 301.4 g/mol
InChI Key: QWMZQTJGGLLPLF-UHFFFAOYSA-N
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Description

2-(4-Isopropylthiazole-2-yl)-7-methoxy-quinazolin-4-ol is a quinazoline derivative characterized by a hydroxyl group at position 4 of the quinazoline core, a methoxy substituent at position 7, and a 4-isopropylthiazole moiety at position 2. Quinazoline derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

7-methoxy-2-(4-propan-2-yl-1,3-thiazol-2-yl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-8(2)12-7-21-15(17-12)13-16-11-6-9(20-3)4-5-10(11)14(19)18-13/h4-8H,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMZQTJGGLLPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C2=NC3=C(C=CC(=C3)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731157
Record name 7-Methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923274-26-4
Record name 7-Methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylthiazole-2-yl)-7-methoxy-quinazolin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylthiazole-2-yl)-7-methoxy-quinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Recent studies have demonstrated that derivatives of quinazoline, including those with thiazole substitutions, exhibit significant antiproliferative activity.

Case Studies and Findings

  • Cytotoxicity Assessment : A study reported that quinazoline derivatives showed IC50 values ranging from 5.70 to 8.10 µM against the MCF-7 breast cancer cell line, indicating potent anticancer activity compared to traditional chemotherapeutics like Doxorubicin and Erlotinib .
  • Mechanism of Action : The compound was found to induce apoptosis and cell cycle arrest in cancer cells, primarily by upregulating pro-apoptotic proteins such as p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . This suggests a multifaceted mechanism that could be exploited for therapeutic purposes.

Anti-inflammatory Properties

In addition to its anticancer potential, 2-(4-Isopropylthiazole-2-yl)-7-methoxy-quinazolin-4-ol has been studied for its anti-inflammatory effects. Compounds in this class have shown promise in modulating inflammatory pathways, which are critical in various diseases.

Research Insights

  • Inflammation Modulation : Studies indicate that quinazoline derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases . This is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory disorders.

Drug Development Potential

The structural characteristics of this compound make it an attractive candidate for further development into novel therapeutics.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylthiazole-2-yl)-7-methoxy-quinazolin-4-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be grouped into two categories:

Quinazoline-based derivatives (e.g., ): Compound 11a-c (thiazole-annulated quinazolinones): These derivatives feature a thiazole ring fused to the quinazolinone core. Unlike the target compound, which has a hydroxyl group at position 4, these analogs possess a ketone group (quinazolin-4-one). Compound 15 (1,2,4-triazolo[3,4-a]isoindol-5-one): This annelated derivative lacks the thiazole moiety but shares the quinazoline core. Its fused triazole ring system may enhance metabolic stability compared to the target compound’s hydroxyl group, which could be susceptible to glucuronidation .

Quinoline-based derivatives (e.g., ): 7-Methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one: This compound shares the 4-isopropylthiazole and methoxy substituents with the target molecule but features a quinoline core instead of quinazoline. The quinoline scaffold is less polar than quinazoline due to the absence of a second nitrogen atom, which may reduce solubility in aqueous media. However, the ketone group at position 4 in this analog could improve binding affinity to certain enzymatic targets compared to the hydroxyl group in the target compound .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Reported Activity
2-(4-Isopropylthiazole-2-yl)-7-methoxy-quinazolin-4-ol Quinazoline 4-OH, 7-OCH₃, 2-(4-isoPr-thiazole) Not available in evidence
Compound 11a-c () Quinazolinone Thiazole fused, 4-keto Analgesic
Compound 15 () Isoindolone Fused triazole Not reported
Quinolin-4-one derivative () Quinoline 4-keto, 7-OCH₃, 2-(4-isoPr-thiazole) Not reported

Research Findings and Implications

  • Role of Thiazole Substituents : The isopropylthiazole group in the target compound may enhance hydrophobic interactions with protein binding pockets, as seen in other thiazole-containing analgesics .
  • Impact of Core Heterocycle: Quinazoline derivatives generally exhibit higher polarity than quinoline analogs, which could improve solubility but reduce blood-brain barrier penetration. This trade-off must be balanced in CNS-targeted drug development .

Biological Activity

2-(4-Isopropylthiazole-2-yl)-7-methoxy-quinazolin-4-ol, also known by its CAS number 923274-26-4, is a heterocyclic compound that exhibits diverse biological activities. This compound integrates a thiazole ring and a quinazolinone moiety, which are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : This is typically achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Formation of the Quinazolinone Moiety : Cyclization of an anthranilic acid derivative with formamide or similar reagents leads to the quinazolinone structure.
  • Coupling : The final step involves coupling the thiazole and quinazolinone components through nucleophilic substitution reactions.

Anticancer Activity

Research has demonstrated that compounds containing quinazoline structures exhibit significant anticancer properties. For instance:

  • Inhibition of EGFR : Compounds similar to this compound have shown potent inhibition against the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation. Specific derivatives have displayed IC50 values as low as 5 nM against various cancer cell lines, including those resistant to conventional therapies .
CompoundTargetIC50 (nM)Cell Line
A3EGFR5H197
B4VEGFR30PC3
C1EGFR10.2HCC827

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Quinazoline derivatives have been noted for their effectiveness against a range of bacteria and fungi.

Anti-inflammatory Effects

Studies indicate that derivatives of quinazoline, including those with thiazole substitutions, can exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent signaling involved in cell proliferation.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to increased cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial activity.

Case Studies

Several studies have explored the efficacy of quinazoline derivatives in clinical and preclinical settings:

  • Study on Lung Cancer : A clinical trial involving a quinazoline derivative showed significant tumor reduction in patients with non-small cell lung cancer (NSCLC) resistant to first-line therapies .
  • Antimicrobial Efficacy : In vitro studies revealed that derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .

Q & A

Q. How to resolve discrepancies in crystallographic data for quinazoline derivatives?

  • Methodological Answer :
  • Revisiting Synthesis : Confirm crystal structure by repeating synthesis and recrystallization (e.g., using DMF-EtOH mixtures) .
  • Single-Crystal X-ray Diffraction : Compare unit cell parameters and hydrogen-bonding patterns with published data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Isopropylthiazole-2-yl)-7-methoxy-quinazolin-4-ol
Reactant of Route 2
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2-(4-Isopropylthiazole-2-yl)-7-methoxy-quinazolin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.